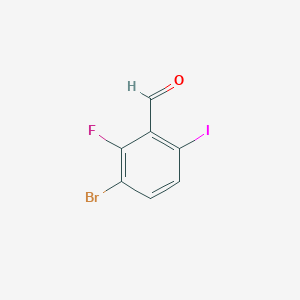
3-Bromo-2-fluoro-6-iodobenzaldehyde
Descripción general
Descripción
3-Bromo-2-fluoro-6-iodobenzaldehyde is a chemical compound with the CAS Number: 1935263-17-4 . It has a molecular weight of 328.91 . The IUPAC name for this compound is this compound . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3BrFIO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H . The InChI key is QZQYFBXUKRJCKN-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Catalysis and Synthesis
3-Bromo-2-fluoro-6-iodobenzaldehyde is a compound that can be utilized in various catalytic and synthetic applications, particularly in the formation of complex molecules through palladium-catalyzed cross-coupling reactions. For instance, derivatives of bromo and fluoro benzaldehydes have been extensively used as precursors in Heck and Suzuki reactions, which are pivotal for constructing biologically active compounds and materials with potential applications in medicine and materials science. These processes often involve the transformation of iodobenzaldehydes to more complex structures through reactions with palladium catalysts, leading to the formation of palladacycles. These palladacycles have shown to be highly effective in catalyzing the formation of arylated products under homogeneous conditions, demonstrating turnover numbers exceeding 10^6 in some cases (Rocaboy & Gladysz, 2003). Additionally, these catalytic processes suggest the involvement of palladium nanoparticles as the active catalysts, indicating a novel pathway for catalysis that could be harnessed for more efficient synthetic routes (Rocaboy & Gladysz, 2002).
Structural and Electronic Properties
Research into halogenated benzaldehydes, including compounds closely related to this compound, has also focused on their structural and electronic properties. Studies involving X-ray diffraction, vibrational spectroscopy, and density functional theory (DFT) simulations have provided insights into the molecular structure, stability, and electronic characteristics of these compounds. For example, investigations into the crystal structure and vibrational spectra of 2-fluoro-4-bromobenzaldehyde have offered valuable information on the impact of halogen substitution on molecular stability and electronic properties. These studies are crucial for understanding the reactivity and potential applications of halogenated benzaldehydes in various chemical transformations (Tursun et al., 2015).
Antimicrobial Applications
Further, the synthesis and characterization of compounds derived from bromo and fluoro benzaldehydes have been explored for their antimicrobial properties. Research into the synthesis of novel chromones and chlorochromones from bromo-2-fluorobenzaldehyde has revealed that these compounds exhibit antimicrobial activities. Such findings highlight the potential of halogenated benzaldehydes in contributing to the development of new antimicrobial agents, which is of significant interest in the context of increasing resistance to existing antibiotics (Jagadhani, Kundalikar, & Karale, 2014).
Propiedades
IUPAC Name |
3-bromo-2-fluoro-6-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQYFBXUKRJCKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)F)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




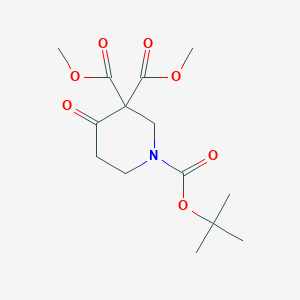

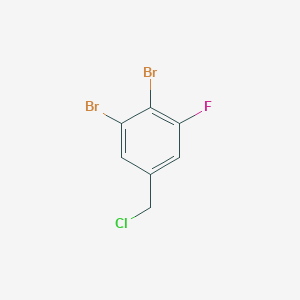
![ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1450092.png)

![Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1450094.png)
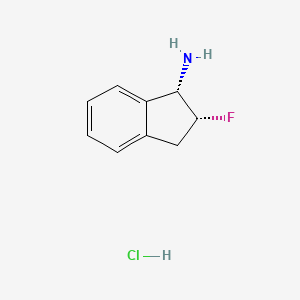

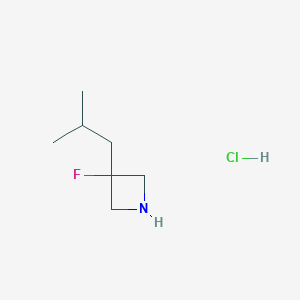
![4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450101.png)

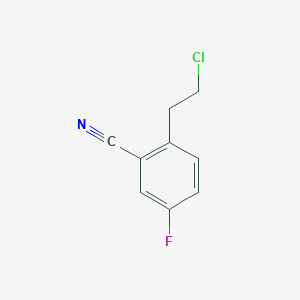
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1450109.png)